molecular formula C8H6Br2N2 B1324339 3,5-Dibromo-1-methyl-1H-indazole CAS No. 52088-11-6

3,5-Dibromo-1-methyl-1H-indazole

Cat. No.: B1324339
CAS No.: 52088-11-6
M. Wt: 289.95 g/mol
InChI Key: GWDBUVLBDCQJIY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3,5-disubstituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles.

Scientific Research Applications

3,5-Dibromo-1-methyl-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: The parent compound without bromine substitution.

    3-Bromo-1-methyl-1H-indazole: A mono-brominated derivative.

    5-Bromo-1-methyl-1H-indazole: Another mono-brominated derivative.

Uniqueness

3,5-Dibromo-1-methyl-1H-indazole is unique due to the presence of two bromine atoms at the 3 and 5 positions. This dual substitution can significantly alter its chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts. The presence of bromine atoms can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems .

Properties

IUPAC Name

3,5-dibromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBUVLBDCQJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632473
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52088-11-6
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52088-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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